molecular formula C21H23N3O2S2 B2381614 N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-23-6

N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2381614
CAS RN: 864922-23-6
M. Wt: 413.55
InChI Key: RBKJPJUWRNBUNJ-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as BPTA, is a chemical compound that has been studied for its potential applications in scientific research. BPTA belongs to the class of compounds known as thioacetamides, which are known to have a variety of biological activities.

Scientific Research Applications

Receptor Antagonism

A study highlighted the synthesis and evaluation of derivatives, including those similar to the queried compound, as selective antagonists for human adenosine A3 receptors. These compounds, particularly N-[3-(4-methoxy-phenyl)-[1,2,4]thiadiazol-5-yl]-acetamide, showed significant binding affinity and selectivity towards human adenosine A3 receptors, indicating potential for therapeutic applications in conditions mediated by these receptors (Jung et al., 2004).

Anticancer Activities

A series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their potential as anticancer agents. The research found that certain derivatives exhibited cytotoxic activity against cancer cell lines, suggesting the relevance of these structures in designing anticancer drugs (Mohammadi-Farani et al., 2014).

Antimicrobial Activities

Another study focused on the synthesis and characterization of thiadiazole and selenadiazole derivatives, including compounds structurally related to the queried chemical, highlighting their antimicrobial and antioxidant properties. This suggests potential applications in developing new antimicrobial agents with added antioxidant benefits (Al-Khazragie et al., 2022).

Molecular Modeling and Drug Design

The role of thiadiazole derivatives in drug design was further emphasized through molecular modeling studies. These studies aim to understand the binding mechanisms and interactions of such compounds with biological targets, offering insights into their potential therapeutic applications and contributing to the rational design of new drugs (Crane et al., 2004).

properties

IUPAC Name

N-(4-butylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-3-4-5-15-6-10-17(11-7-15)22-19(25)14-27-21-23-20(24-28-21)16-8-12-18(26-2)13-9-16/h6-13H,3-5,14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKJPJUWRNBUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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